![molecular formula C9H8N2OS B1483122 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2092239-10-4](/img/structure/B1483122.png)
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .
Chemical Reactions Analysis
Compounds like “this compound” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.
Physical And Chemical Properties Analysis
The physical properties of “this compound” derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. The chemical properties of these compounds are defined by the electron-rich nature of the thiophene ring and the reactivity of the 1,3-dioxolane ring towards nucleophilic attack.
Scientific Research Applications
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has a wide range of applications in the field of science and technology. It is used in organic synthesis, drug development, and other areas of research. This compound is often used as a starting material in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles, thiophenes, and thiazoles. Additionally, this compound is used in the synthesis of other organic compounds, such as thiophene-3-carboxaldehyde and 1H-pyrazole-4-carboxylic acid.
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that consist of a five-membered aromatic ring with one sulfur atom . They are known to exhibit a variety of properties and applications. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Advantages and Limitations for Lab Experiments
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and its reaction with other compounds can produce toxic byproducts. Additionally, it can be difficult to control the reaction conditions, which can lead to poor yields.
Future Directions
The potential of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is still largely unexplored. There are many potential future directions for its use in scientific research. For example, it could be used to synthesize new compounds for drug development and other applications. Additionally, further research could be conducted to explore its potential biochemical and physiological effects. Additionally, research into its use in organic synthesis, polymer synthesis, and other areas could be conducted. Finally, research into its use as a catalyst in various reactions could be conducted.
properties
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVAPWAHDVBBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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